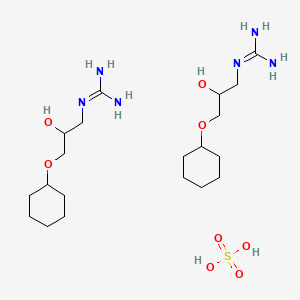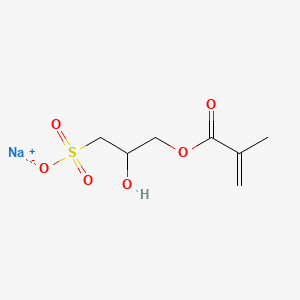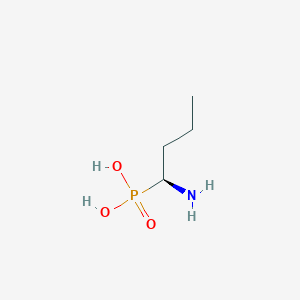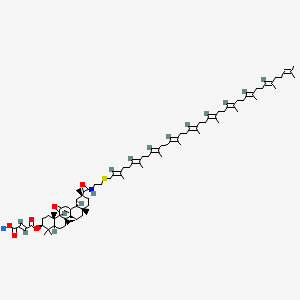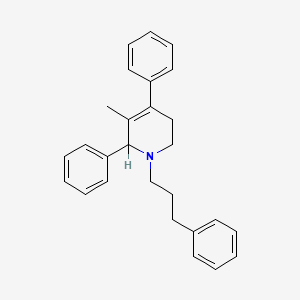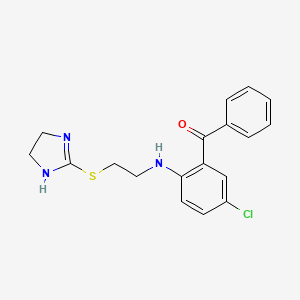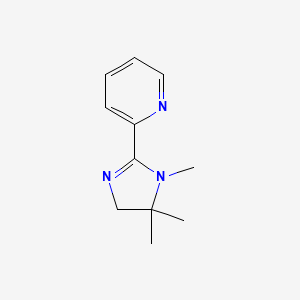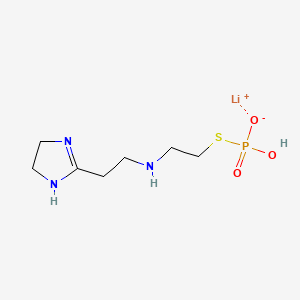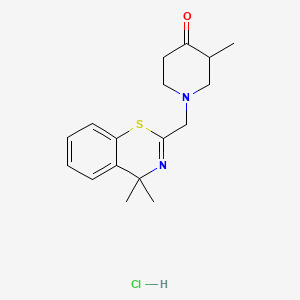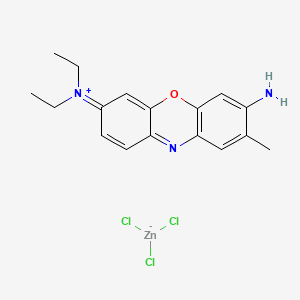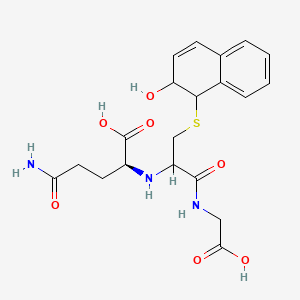
N-(1-((carboxymethyl)carbamoyl)-2-((1,2-dihydro-2-hydroxy-1-naphthyl)thio)ethyl)-L-glutamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-((carboxymethyl)carbamoyl)-2-((1,2-dihydro-2-hydroxy-1-naphthyl)thio)ethyl)-L-glutamine is a complex organic compound that features a combination of carboxymethyl, carbamoyl, and naphthyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-((carboxymethyl)carbamoyl)-2-((1,2-dihydro-2-hydroxy-1-naphthyl)thio)ethyl)-L-glutamine typically involves multi-step organic reactions. The process may start with the preparation of the naphthyl thioether intermediate, followed by the introduction of the carboxymethyl and carbamoyl groups. Reaction conditions such as temperature, pH, and solvent choice are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as chromatography and crystallization may be employed to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions
N-(1-((carboxymethyl)carbamoyl)-2-((1,2-dihydro-2-hydroxy-1-naphthyl)thio)ethyl)-L-glutamine can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Substitution reactions can introduce new functional groups or replace existing ones.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and use in drug development.
Industry: Utilized in the production of specialized materials or chemicals.
Wirkmechanismus
The mechanism by which N-(1-((carboxymethyl)carbamoyl)-2-((1,2-dihydro-2-hydroxy-1-naphthyl)thio)ethyl)-L-glutamine exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to enzymes, receptors, or other biomolecules, leading to changes in cellular processes and functions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(1-((carboxymethyl)carbamoyl)-2-((1,2-dihydro-2-hydroxy-1-naphthyl)thio)ethyl)-L-glutamine can be compared to other compounds with similar structures, such as:
- N-(1-((carboxymethyl)carbamoyl)-2-((1,2-dihydro-2-hydroxy-1-naphthyl)thio)ethyl)-L-asparagine
- N-(1-((carboxymethyl)carbamoyl)-2-((1,2-dihydro-2-hydroxy-1-naphthyl)thio)ethyl)-L-lysine
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and its potential applications in various fields. Its structure allows for diverse chemical reactions and interactions, making it a valuable compound for research and industrial use.
Eigenschaften
CAS-Nummer |
19217-17-5 |
|---|---|
Molekularformel |
C20H25N3O7S |
Molekulargewicht |
451.5 g/mol |
IUPAC-Name |
(2S)-5-amino-2-[[1-(carboxymethylamino)-3-[(2-hydroxy-1,2-dihydronaphthalen-1-yl)sulfanyl]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C20H25N3O7S/c21-16(25)8-6-13(20(29)30)23-14(19(28)22-9-17(26)27)10-31-18-12-4-2-1-3-11(12)5-7-15(18)24/h1-5,7,13-15,18,23-24H,6,8-10H2,(H2,21,25)(H,22,28)(H,26,27)(H,29,30)/t13-,14?,15?,18?/m0/s1 |
InChI-Schlüssel |
PYNXAIJPECGYNI-RWQKBRBCSA-N |
Isomerische SMILES |
C1=CC=C2C(C(C=CC2=C1)O)SCC(C(=O)NCC(=O)O)N[C@@H](CCC(=O)N)C(=O)O |
Kanonische SMILES |
C1=CC=C2C(C(C=CC2=C1)O)SCC(C(=O)NCC(=O)O)NC(CCC(=O)N)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


